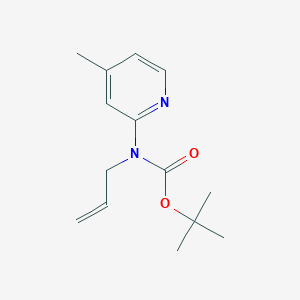

![molecular formula C13H10N4O3 B2844736 methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate CAS No. 1710661-64-5](/img/structure/B2844736.png)

methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

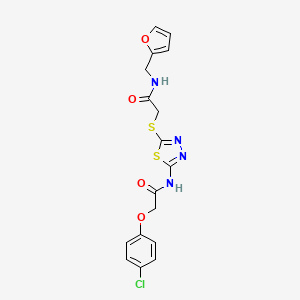

“Methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate” is a chemical compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms . It belongs to the class of 1,2,4-oxadiazoles, which have been synthesized by several research groups as anti-infective agents with anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment with hydroxylamine hydrate to get amidoxime, followed by cyclization using acyl chloride and O-arylation using 4-chloro-N-methylpicolinamide .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. This structure constitutes four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazoles include cyclization, nucleophilic alkylation, amidoxime formation, and O-arylation . These reactions lead to the formation of diversely substituted 1,2,4-oxadiazoles .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of novel derivatives of pyrazole-3-carboxylate and substituted 1,3,4-oxadiazoles bearing a benzofuran moiety, evaluated for antibacterial and antifungal activities. These compounds have been synthesized and their identities confirmed through spectral analysis, showing potential as antimicrobial agents against a variety of Gram-positive and Gram-negative bacteria and fungi (Siddiqui et al., 2013).

Structural and Spectral Investigations

Another study focused on the combined experimental and theoretical analysis of biologically important pyrazole-4-carboxylic acid derivatives. This research provides insights into the structural characteristics and spectral behaviors of these compounds, contributing to a deeper understanding of their potential uses in medicinal chemistry (Viveka et al., 2016).

Pharmacological Evaluation

The computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives has been investigated for toxicity assessment, tumor inhibition, and anti-inflammatory actions. This study highlights the therapeutic potential of these compounds in addressing various health conditions, including their ability to inhibit tumor growth and reduce inflammation (Faheem, 2018).

Insecticidal Activity and SAR

Research into anthranilic diamides analogs containing 1,3,4-oxadiazole rings has shown promising insecticidal activities against the diamondback moth, with some compounds exhibiting high mortality rates. This work contributes to the development of new, effective insecticides based on the structural modification of pyrazole derivatives (Qi et al., 2014).

Electroluminescence and Photophysics

The synthesis and characterization of pyran-containing emitters, modified with carbazole or oxadiazole, for electroluminescence applications, represent another area of interest. These compounds show potential in the field of optoelectronic devices, providing insights into the tunability of their emission properties for practical applications (Yang et al., 2006).

Mecanismo De Acción

Target of Action

The compound “Methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate” is a type of 1,2,4-oxadiazole derivative . These derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have been found to target a variety of microorganisms, including Mycobacterium tuberculosis, Plasmodium falciparum, Trypanosoma cruzi, Staphylococcus aureus, and methicillin-resistant S. aureus .

Mode of Action

1,2,4-oxadiazoles, in general, are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property allows them to interact with biological targets, potentially disrupting their normal functions and leading to their anti-infective activities.

Biochemical Pathways

Given its anti-infective properties, it can be inferred that the compound likely interferes with essential biochemical pathways in the targeted microorganisms, leading to their inhibition or death .

Result of Action

The result of the compound’s action is its anti-infective activity. It has been found to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . Notably, certain derivatives of the compound have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae .

Direcciones Futuras

The future directions for “methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate” and similar compounds involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The resistance to antibiotics has necessitated the development of new chemical entities to act against resistant microorganisms . Therefore, the design and synthesis of new 1,2,4-oxadiazole derivatives with improved therapeutic properties is a promising area of future research .

Propiedades

IUPAC Name |

methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3/c1-19-13(18)11-6-7-17(15-11)10-4-2-9(3-5-10)12-14-8-20-16-12/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLHYULORHEOPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C3=NOC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid](/img/structure/B2844654.png)

![N-[3-hydroxy-5-[[3-methyl-2-[[[methyl-[(2-propan-2-yl-4-thiazolyl)methyl]amino]-oxomethyl]amino]-1-oxobutyl]amino]-1,6-diphenylhexan-2-yl]carbamic acid 5-thiazolylmethyl ester](/img/no-structure.png)

![1-(1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2844663.png)

![1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2844665.png)

![2-[4-(5-bromo-2-thienyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2844668.png)

![4-{[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B2844670.png)

![(E)-methyl 2-(5,6-dimethoxy-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2844674.png)